N,N-dibutylbutan-1-amine;hydrate
Description
Historical Context and Evolution of Research on N,N-dibutylbutan-1-amine
The study of amines dates back to the 19th century, with their synthesis and reactivity being a cornerstone of modern organic chemistry. Tributylamine (B1682462), as a member of the tertiary amine family, has been a subject of interest primarily for its industrial applications rather than for extensive academic research into its fundamental properties in a hydrated state.
Early research involving tributylamine focused on its synthesis and its role as a catalyst and solvent in organic reactions. wikipedia.org Its utility as a corrosion inhibitor and in the manufacturing of various other chemicals has been a significant driver of its commercial production and related studies. sigmaaldrich.comiroamine.com For instance, it has been employed as an intermediate in the production of dyes, pharmaceuticals, and agricultural chemicals. atamanchemicals.com
The evolution of research has seen its application in more specialized areas, such as a hydroxylating agent in the synthesis of nanoparticles, where it facilitates a uniform rise in pH. sigmaaldrich.com It is also used as an extraction solvent in analytical chemistry. sigmaaldrich.com While the formation of clathrate hydrates by some amines, like tert-butylamine, has been a subject of study, dedicated research into the specific clathrate or hydrate (B1144303) structures of N,N-dibutylbutan-1-amine remains limited. chemicalbook.com
Contemporary Significance of N,N-dibutylbutan-1-amine;hydrate in Chemical Science
The contemporary significance of N,N-dibutylbutan-1-amine lies in its diverse applications, which indirectly suggest the potential importance of understanding its behavior in aqueous environments, and by extension, its hydrate.
Industrial Catalyst and Solvent: Tributylamine is utilized as a catalyst, particularly as a proton acceptor, and as a solvent in various organic syntheses and polymerization processes, including the production of polyurethanes. wikipedia.orgatamanchemicals.com
Corrosion Inhibition: It serves as a corrosion inhibitor, particularly for mild steel in acidic solutions. sigmaaldrich.com
Chemical Intermediate: It is a key intermediate in the manufacturing of a wide range of products, including quaternary ammonium (B1175870) compounds, pharmaceuticals, surfactants, lubricant additives, and vulcanization accelerators. atamanchemicals.com
Nanoparticle Synthesis: In materials science, it has been used as a hydroxylating agent in the co-precipitation methods for synthesizing spinel nickel ferrites nanoparticles. sigmaaldrich.com
The interaction of tributylamine with water, which would lead to the formation of a hydrate, is relevant in many of these applications, especially in contexts involving aqueous solutions or where water is present as an impurity. However, specific studies on the isolated hydrate are not prominent in the current scientific literature.
Classification and Structural Features of N,N-dibutylbutan-1-amine within Tertiary Amines
Amines are organic compounds derived from ammonia (B1221849) (NH₃) where one or more hydrogen atoms have been replaced by an alkyl or aryl group. studymind.co.uk They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms directly bonded to the nitrogen atom. libretexts.orglibretexts.org
Primary (1°) amines have one alkyl or aryl group attached to the nitrogen atom (R-NH₂). byjus.com
Secondary (2°) amines have two organic substituents (R₂-NH). wikipedia.org
Tertiary (3°) amines have three organic substituents (R₃-N). studymind.co.uk
N,N-dibutylbutan-1-amine falls into the category of a tertiary amine . studymind.co.uk Its structure consists of a central nitrogen atom bonded to three butyl groups. wikipedia.org The IUPAC name, N,N-dibutylbutan-1-amine, clearly indicates two butyl groups attached to the nitrogen atom of a butan-1-amine backbone. wikipedia.org
The key structural features include:
A nitrogen atom with a lone pair of electrons, which is responsible for its basicity.
Three n-butyl chains attached to the nitrogen. These bulky alkyl groups create steric hindrance around the nitrogen atom.
In its hydrated form, this compound, water molecules would be associated with the tributylamine molecule, likely through hydrogen bonding with the lone pair of electrons on the nitrogen atom. The specific stoichiometry and crystal structure of this hydrate are not well-documented in publicly available research.
Interactive Data Table: Properties of N,N-dibutylbutan-1-amine
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇N | wikipedia.orgnist.gov |
| Molar Mass | 185.35 g/mol | wikipedia.org |
| Appearance | Colorless to pale yellow liquid | nih.gov |
| Odor | Amine-like, fishy | nih.govwikipedia.org |
| Density | 0.778 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 216 °C | sigmaaldrich.com |
| Melting Point | -70 °C | sigmaaldrich.com |
| Solubility in Water | 50 mg/L at 20 °C | wikipedia.org |
| Vapor Pressure | 340 Pa | wikipedia.org |
| Refractive Index | 1.428 at 20 °C | sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
CAS No. |
137024-33-0 |
|---|---|
Molecular Formula |
C12H29NO |
Molecular Weight |
203.36 g/mol |
IUPAC Name |
N,N-dibutylbutan-1-amine;hydrate |
InChI |
InChI=1S/C12H27N.H2O/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H2 |
InChI Key |
NVTNQIBQPLGHGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCC.O |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of N,n Dibutylbutan 1 Amine and Its Hydrates
Traditional Synthetic Routes to N,N-dibutylbutan-1-amine
Traditional methods for synthesizing tertiary amines like N,N-dibutylbutan-1-amine have been well-established for decades and are widely used in industrial production. These routes typically involve alkylation reactions, reductive amination pathways, or specific catalytic processes.
Alkylation Reactions in the Synthesis of N,N-dibutylbutan-1-amine
Amine alkylation is a fundamental method for forming carbon-nitrogen bonds. atamanchemicals.com The synthesis of N,N-dibutylbutan-1-amine via this route involves the reaction of ammonia (B1221849), n-butylamine, or di-n-butylamine with a butylating agent, such as a butyl halide (e.g., butyl chloride or butyl bromide) or butanol. atamanchemicals.com
When starting from ammonia, the reaction proceeds through a series of successive alkylations. The initial reaction of ammonia with a butylating agent forms n-butylamine (a primary amine). This primary amine can then react further to form di-n-butylamine (a secondary amine), which in turn can be alkylated to yield the desired N,N-dibutylbutan-1-amine (a tertiary amine). A common challenge in this approach is overalkylation, which leads to the formation of a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, tetrabutylammonium (B224687) bromide. google.com To obtain a pure product, this mixture must be separated, typically by fractional distillation. google.com For laboratory purposes, N-alkylation is often most effective when synthesizing tertiary amines from secondary amines to prevent mixtures of products.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| Ammonia | Butan-1-ol | Mixture of butylamines | High temperature and pressure, catalyst |
| Di-n-butylamine | Butyl bromide | N,N-dibutylbutan-1-amine | Presence of a base to neutralize HBr |
| Ammonia | Butyl chloride | Mixture of butylamines | High temperature and pressure |
Reductive Amination Pathways for N,N-dibutylbutan-1-amine
Reductive amination is a versatile and widely used method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine.
To synthesize N,N-dibutylbutan-1-amine, di-n-butylamine can be reacted with butanal (butyraldehyde). In the first step, the secondary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by dehydration to form an iminium ion. This electrophilic iminium ion is then reduced in situ by a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity. This method offers a more direct and often more selective route to the tertiary amine compared to direct alkylation, with a lower tendency for overalkylation.
| Amine | Carbonyl Compound | Common Reducing Agents |
| Di-n-butylamine | Butanal (Butyraldehyde) | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Di-n-butylamine | Butanal (Butyraldehyde) | Sodium cyanoborohydride (NaBH₃CN) |
| Di-n-butylamine | Butanal (Butyraldehyde) | Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) |
| Di-n-butylamine | Butanal (Butyraldehyde) | Formic Acid (Leuckart-Wallach reaction) |
Catalytic Approaches in Amine Synthesis Relevant to N,N-dibutylbutan-1-amine
Many industrial syntheses of amines rely heavily on catalysis to improve efficiency, selectivity, and reaction rates. The large-scale production of N,N-dibutylbutan-1-amine is typically achieved through catalytic processes.
One of the most significant industrial methods is the vapor-phase alkylation of ammonia with butanol. atamanchemicals.com In this process, a mixture of butanol and excess ammonia is passed over a heated heterogeneous catalyst. Common catalysts include metal oxides like alumina or silica at temperatures ranging from 300-500°C under pressure. Dehydrogenation catalysts are also employed, often in the presence of hydrogen. These conditions facilitate the formation of a mixture of mono-, di-, and tributylamines, which are then separated by continuous distillation and extraction.
Another catalytic route involves the hydrogenation of butyronitrile over various metal catalysts, including nickel, cobalt, platinum, palladium, rhodium, and ruthenium, which can produce a mixture of butylamines. Additionally, a patented method describes the preparation of tributylamine (B1682462) from the tetrabutylammonium bromide crystallization mother liquor. This process involves the catalytic decomposition of the quaternary ammonium salt at high temperatures using a mixed catalyst composed of various metal oxides and other components, yielding the tertiary amine with high purity after distillation. google.com
| Method | Reactants | Catalyst | Temperature (°C) | Pressure |
| Vapor-Phase Alkylation | Ammonia, Butan-1-ol | Alumina or Silica | 300-500 | High |
| Catalytic Amination | Ammonia, Butan-1-ol, Hydrogen | Dehydrogenation Catalyst (e.g., Copper-Nickel) | ~200 | High |
| Catalytic Decomposition | Tetrabutylammonium bromide | Al₂O₃, SiO₂, CaO, etc. | -10 to 320 | Atmospheric to Vacuum |
Advanced Synthetic Techniques for N,N-dibutylbutan-1-amine Analogues
Modern synthetic chemistry is increasingly moving towards more efficient, safer, and scalable technologies. For the synthesis of N,N-dibutylbutan-1-amine and its analogues, continuous flow chemistry represents a significant advancement over traditional batch processing.
Continuous Flow Chemistry in N,N-dibutylbutan-1-amine Synthesis and Derivatization
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over batch synthesis, including superior heat and mass transfer, enhanced safety, improved reproducibility, and straightforward scalability.
Structural Characterization and Hydration Phenomena
Crystallographic Analysis of N,N-dibutylbutan-1-amine Hydrates
Crystallography provides definitive information on the arrangement of atoms and molecules in a solid. For N,N-dibutylbutan-1-amine;hydrate (B1144303), this would involve the formation and analysis of single crystals.
Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of a crystalline solid. However, a review of the current scientific literature does not yield specific single-crystal X-ray diffraction data for N,N-dibutylbutan-1-amine;hydrate. While the crystal structures of related compounds and other amine hydrates have been reported, detailed crystallographic parameters for this specific hydrate are not available.
Hydrogen bonding is expected to be a dominant intermolecular force in the crystal structure of this compound, involving the nitrogen atom of the amine and the hydrogen and oxygen atoms of the water molecules. A detailed analysis of the hydrogen bonding network, including donor-acceptor distances and angles, would require crystallographic data which is currently unavailable in the reviewed literature.
Polymorphism refers to the ability of a substance to exist in more than one crystal form. The study of polymorphism in N,N-dibutylbutan-1-amine hydrates would involve investigating whether different arrangements of the amine and water molecules can form under various conditions of temperature and pressure. There are currently no specific studies on the polymorphism and phase behavior of N,N-dibutylbutan-1-amine hydrates reported in the scientific literature.
Spectroscopic Probes of Hydration Effects on N,N-dibutylbutan-1-amine
Spectroscopic techniques can provide valuable insights into the molecular structure and the effects of hydration.
Nuclear Magnetic Resonance (NMR) Studies of Water Dynamics in N,N-dibutylbutan-1-amine Aqueous Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the molecular-level interactions and dynamics within aqueous solutions of amphiphilic molecules like N,N-dibutylbutan-1-amine. By analyzing the behavior of atomic nuclei in a magnetic field, particularly water's isotopes (¹H, ²H, and ¹⁷O), NMR provides detailed insights into how the solute affects the surrounding water structure and mobility.
In aqueous systems containing N,N-dibutylbutan-1-amine, water molecules can be broadly categorized into two populations: "bulk" or "free" water, which behaves as it would in pure water, and "hydration" or "bound" water, which interacts directly with the amine. These bound water molecules exhibit significantly different dynamic properties. NMR studies typically focus on measuring nuclear spin relaxation times—spin-lattice (T₁) and spin-spin (T₂)—to characterize these dynamics. A decrease in these relaxation times for water nuclei indicates a reduction in molecular mobility, which is characteristic of water molecules interacting with the less mobile solute. frontiersin.org
²H (deuterium) NMR relaxometry is particularly effective for quantifying the dynamics of water. In a hypothetical study on an N,N-dibutylbutan-1-amine solution, a noticeable decrease in T₁ and especially T₂ relaxation times for the D₂O solvent would be expected as the concentration of the amine increases. This suggests the formation of a fraction of water with strongly reduced mobility due to interactions with the butyl chains and the polar amine headgroup. frontiersin.org These interactions can slow the reorientational correlation time of water molecules by several orders of magnitude compared to bulk water. frontiersin.org
Advanced NMR techniques, such as field-cycling relaxometry, can measure the spectral density of water reorientation over a wide frequency range. This allows for a more complex description of water dynamics beyond a simple two-state (bound/free) model, often revealing a distribution of correlation times for the bound water fraction. frontiersin.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can elucidate the spatial proximity between the amine's protons and water protons, helping to map the hydration shell around the molecule. nih.govnih.gov ¹⁷O NMR can also be employed, as the relaxation time of the ¹⁷O nucleus is highly sensitive to changes in the dynamic structure of water, providing a clear measure of the influence of the solute's alkyl chains on the surrounding water network. researchgate.net
The data below is representative of results that could be obtained from a ²H NMR T₁ relaxation study on aqueous N,N-dibutylbutan-1-amine solutions, illustrating the effect of the solute on water mobility.
Table 1: Representative ²H T₁ Relaxation Times for Water in Aqueous N,N-dibutylbutan-1-amine Solutions at 25°C
| Concentration of N,N-dibutylbutan-1-amine (mol%) | Observed Water ²H T₁ Relaxation Time (ms) | Interpretation |
|---|---|---|
| 0.0 (Pure D₂O) | 500 | Baseline mobility of bulk water. |
| 1.0 | 420 | Slight reduction in average water mobility due to solute presence. |
| 5.0 | 250 | Significant slowing of water dynamics; a larger fraction of water is in the hydration shell. |
| 10.0 | 150 | Pronounced effect, indicating extensive structuring of water around amine molecules. |
Advanced Mass Spectrometry for Hydrated Cluster Elucidation
Advanced mass spectrometry (MS) techniques are indispensable for the direct detection and characterization of non-covalently bound molecular clusters, such as the hydrated forms of N,N-dibutylbutan-1-amine. These methods allow for the elucidation of the stoichiometry and stability of amine-water clusters in the gas phase, providing fundamental insights into the initial stages of hydration.
Techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI), coupled with high-resolution mass analyzers like Time-of-Flight (TOF), are commonly used. In a typical experiment, a dilute solution of N,N-dibutylbutan-1-amine is ionized under gentle conditions that preserve the fragile amine-water interactions.
Water cluster chemical ionization is a particularly soft ionization technique suitable for this purpose. In this method, protonated water clusters, (H₂O)ₙH⁺, are used as reagent ions. These ions can transfer a proton to the amine molecule (X), which has a high proton affinity, leading to the formation of hydrated amine clusters via the following reaction: (H₂O)ₙH⁺ + X → XH⁺(H₂O)ₘ + (n - m + 1)H₂O copernicus.org
The resulting mass spectrum would exhibit a series of peaks. The first peak corresponds to the protonated, non-hydrated amine, [M+H]⁺. Subsequent peaks, separated by the mass of a single water molecule (approx. 18 amu), represent the hydrated clusters: [M+H]⁺(H₂O), [M+H]⁺(H₂O)₂, [M+H]⁺(H₂O)₃, and so on. The relative intensity of these peaks can be correlated with the stability of the different hydrated species under the given experimental conditions. nih.gov
Ion mobility mass spectrometry (IM-MS) can provide further structural information. nih.gov This technique separates the generated cluster ions not only by their mass-to-charge ratio (m/z) but also by their size and shape (collisional cross-section). This allows for the differentiation of isomers and provides clues about the geometric arrangement of water molecules around the amine.
The table below lists the calculated exact mass-to-charge ratios for the protonated N,N-dibutylbutan-1-amine and its initial hydrated clusters, which would be targeted in a high-resolution MS analysis.
Table 2: Theoretical m/z Values for Protonated N,N-dibutylbutan-1-amine and its Hydrated Clusters
| Cluster Formula | Description | Theoretical m/z (Da) |
|---|---|---|
| [C₁₂H₂₈N]⁺ | Protonated N,N-dibutylbutan-1-amine | 186.2216 |
| [C₁₂H₂₈N(H₂O)]⁺ | Monohydrated cluster | 204.2322 |
| [C₁₂H₂₈N(H₂O)₂]⁺ | Dihydrated cluster | 222.2427 |
| [C₁₂H₂₈N(H₂O)₃]⁺ | Trihydrated cluster | 240.2533 |
| [C₁₂H₂₈N(H₂O)₄]⁺ | Tetrahydrated cluster | 258.2638 |
Calculations are based on the most abundant isotopes: C=12.0000, H=1.0078, N=14.0031, O=15.9949.
Compound Reference Table
Intermolecular Interactions and Supramolecular Chemistry
Analysis of Hydrogen Bonding in N,N-dibutylbutan-1-amine;hydrate (B1144303) Systems
Hydrogen bonding plays a pivotal role in the structure and stability of amine hydrates. In the case of N,N-dibutylbutan-1-amine;hydrate, the primary hydrogen bonding interactions would involve the nitrogen atom of the amine and the hydrogen atoms of the water molecules.
In the context of this compound, it is the water molecule that acts as the hydrogen bond donor and the nitrogen atom of the tertiary amine that serves as the acceptor. Although tertiary amines lack a hydrogen atom directly bonded to the nitrogen to act as a donor, the lone pair of electrons on the nitrogen atom can readily accept a hydrogen bond from a water molecule. studentdoctor.netquora.com This interaction is a defining feature of tertiary amine hydrates.
Research on other tertiary amine hydrates, such as those of quinuclidine and tetramethylethylenediamine, has provided detailed insights into the nature of these interactions. acs.orgacs.org In these structures, the water molecules are observed to form hydrogen bonds with the nitrogen atoms of the amine, leading to the formation of distinct structural motifs. For instance, in a monohydrate of tetramethylethylenediamine, water molecules act as bridges, forming hydrogen bonds with two separate amine molecules to create a polymeric chain. acs.org In higher hydrates, more complex networks of hydrogen bonds are observed, with water molecules also forming extensive hydrogen bonds with each other. acs.orgacs.org
Table 1: Illustrative Hydrogen Bond Parameters in Analogous Tertiary Amine Hydrate Systems
| Amine Hydrate System | Donor-Acceptor | D-H···A Distance (Å) | D-H···A Angle (°) | Reference |
| Quinuclidine Dihydrate | O-H···N | 2.8 - 3.0 | 160 - 175 | acs.orgacs.org |
| Tetramethylethylenediamine Monohydrate | O-H···N | ~2.9 | ~170 | acs.org |
| Tetramethylethylenediamine Heptahydrate | O-H···N | 2.8 - 3.1 | 155 - 178 | acs.orgacs.org |
Note: The data in this table is illustrative and based on studies of other tertiary amine hydrates. Specific values for this compound would require experimental determination.
Self-Assembly and Supramolecular Architectures Involving this compound
The interplay of N···H-O and O-H···O hydrogen bonds, along with weaker C-H···O and van der Waals interactions, can lead to the self-assembly of N,N-dibutylbutan-1-amine and water molecules into well-defined supramolecular architectures. The stoichiometry of the hydrate (the ratio of amine to water molecules) is a critical factor in determining the dimensionality of these structures.
Studies on other tertiary amine hydrates have shown a correlation between the water content and the complexity of the resulting water substructures. acs.orgacs.org For example:
Monohydrates may exhibit simple one-dimensional chains where individual water molecules bridge amine molecules. acs.org
Di- and trihydrates can form two-dimensional layered structures of water molecules. acs.orgacs.org
Higher hydrates , with a greater proportion of water, can lead to the formation of three-dimensional networks of water molecules that encapsulate the amine. acs.orgacs.org
In the case of this compound, the hydrophobic nature of the butyl groups would likely influence the self-assembly process, potentially leading to structures where the alkyl chains are segregated from the hydrophilic, hydrogen-bonded water networks.
Host-Guest Chemistry and Clathrate Formation with N,N-dibutylbutan-1-amine
The formation of clathrate hydrates is a well-known phenomenon for various small molecules, where a host lattice of water molecules encapsulates a guest molecule. wikipedia.orgmines.edu Alkylamines are known to form polyhedral clathrate hydrates. nih.gov In these structures, the water molecules form a cage-like framework, and the amine molecules reside within these cages. nih.gov
Solvent Effects on Intermolecular Interactions of N,N-dibutylbutan-1-amine
The nature of the solvent can significantly influence the intermolecular interactions of N,N-dibutylbutan-1-amine. In the context of its hydrate, water is the solvent. Water is a highly polar, protic solvent capable of forming strong hydrogen bonds.
The interaction of N,N-dibutylbutan-1-amine with water will be dominated by the hydrogen bond between the water's hydrogen atoms and the amine's nitrogen lone pair. The hydrophobic butyl chains, however, will have a structuring effect on the surrounding water molecules, leading to a phenomenon known as hydrophobic hydration. This can promote the formation of organized water structures around the nonpolar parts of the amine molecule.
Studies on the reactivity of tributylamine (B1682462) in different solvents have shown that protic solvents can significantly affect its behavior. researchgate.net For instance, in the quaternization reaction of tributylamine with butyl iodide, the reaction rates are influenced by the solvent's ability to stabilize the transition state through hydrogen bonding and other electrostatic interactions. researchgate.net This underscores the importance of the solvent environment in dictating the nature and strength of intermolecular forces.
Spectroscopic and Computational Elucidation of N,n Dibutylbutan 1 Amine;hydrate
Advanced Spectroscopic Techniques for N,N-dibutylbutan-1-amine;hydrate (B1144303)
The elucidation of the structural and dynamic properties of N,N-dibutylbutan-1-amine and its hydrated form relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into molecular conformation, dynamics, and intermolecular interactions, which are crucial for understanding the behavior of this compound in various environments.
High-Resolution NMR Spectroscopy for Conformational and Dynamic Analysis of N,N-dibutylbutan-1-amine
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational landscape and dynamic processes in molecules like N,N-dibutylbutan-1-amine. The flexible butyl chains of this tertiary amine can adopt numerous conformations, and NMR allows for the characterization of the most stable rotamers and the energy barriers associated with their interconversion.
In principle, the ¹H and ¹³C NMR spectra of N,N-dibutylbutan-1-amine would show distinct signals for the different carbon and hydrogen atoms along the butyl chains. nih.govchemicalbook.com The chemical shifts of these signals are sensitive to the local electronic environment, which is influenced by the molecule's conformation. For a detailed conformational analysis, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. mdpi.com NOESY experiments measure through-space interactions between protons, providing distance constraints that can be used to determine the predominant three-dimensional structure of the molecule in solution. mdpi.com
For instance, a study on the conformational analysis of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives utilized NOESY to determine the proportions of different conformers in solution. mdpi.com A similar approach could be applied to N,N-dibutylbutan-1-amine to elucidate the preferred orientation of its butyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N,N-dibutylbutan-1-amine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH₂ | 2.2 - 2.5 | 50 - 55 |
| β-CH₂ | 1.2 - 1.5 | 30 - 35 |
| γ-CH₂ | 1.3 - 1.6 | 20 - 25 |
| δ-CH₃ | 0.8 - 1.0 | 13 - 15 |
Note: These are estimated values and can be influenced by solvent and temperature.
Dynamic NMR Spectroscopy and Kinetic Isotope Effects in N,N-dibutylbutan-1-amine Reactions
Dynamic NMR (DNMR) spectroscopy is an essential technique for studying the rates of conformational changes and other dynamic processes that occur on the NMR timescale. unibas.itresearchgate.net For N,N-dibutylbutan-1-amine, DNMR could be used to investigate the kinetics of nitrogen inversion and bond rotation around the C-N and C-C bonds. At low temperatures, these processes may become slow enough to be observed as separate signals for the different conformers. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals into a time-averaged spectrum. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy for these dynamic processes. unibas.it
Kinetic Isotope Effects (KIEs) provide valuable insights into reaction mechanisms by comparing the rates of reactions with isotopically substituted reactants. libretexts.orgbaranlab.org In the context of N,N-dibutylbutan-1-amine, KIEs could be used to study reactions involving this amine, such as its nitrosation in aqueous solution. acs.orgusp.org For example, by comparing the rate of reaction of N,N-dibutylbutan-1-amine with that of a deuterated analogue, it is possible to determine if a C-H bond is broken in the rate-determining step of the reaction. libretexts.org
A study on the nitrosation of di-n-butylamine in aqueous solution demonstrated that the rate of N-nitrosamine formation is significantly influenced by pH and nitrite (B80452) concentration. acs.orgusp.org While this study focused on a secondary amine, a similar experimental design could be applied to tributylamine (B1682462) to investigate its reaction kinetics and the influence of isotopic substitution.
Secondary KIEs can also provide information about changes in hybridization at a reaction center. wikipedia.org For instance, in a reaction where the nitrogen of N,N-dibutylbutan-1-amine acts as a nucleophile, a ¹⁵N KIE could be measured to probe the nature of the transition state.
Intermolecular Interaction Analysis via Vibrational and Photoelectron Spectroscopy for N,N-dibutylbutan-1-amine;hydrate
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly sensitive to the intermolecular interactions within this compound. The formation of hydrogen bonds between the amine's nitrogen atom and water molecules leads to characteristic shifts in the vibrational frequencies of the N-H (if protonated) and O-H bonds.
In the IR spectrum of the hydrated complex, the O-H stretching vibrations of the water molecules involved in hydrogen bonding with the amine would be expected to appear at lower frequencies compared to non-hydrogen-bonded water. Similarly, the C-N stretching vibration of the amine may also be affected by the interaction with water. The NIST WebBook provides IR spectral data for tributylamine, which can serve as a baseline for comparison with the hydrated form. nist.gov
A study of aqueous solutions of n-butylamine using sound velocity measurements indicated the presence of hydrogen bonding and hydrophobic hydration between water and the amine. researchgate.net Vibrational spectroscopy could provide more direct evidence of these interactions in this compound. The analysis of dihydrogen bonding, a specific type of hydrogen bond, can also be explored using vibrational spectroscopy. mdpi.com
Photoelectron Spectroscopy (PES) is a technique that measures the binding energies of electrons in a molecule, providing information about its electronic structure. berkeley.edunih.gov For this compound, PES could be used to probe the energy levels of the lone pair electrons on the nitrogen atom and how they are affected by hydration. The interaction with water molecules is expected to stabilize the lone pair electrons, leading to an increase in their ionization energy compared to the isolated amine. Studies on hydrated electrons have shown that PES is a powerful tool for investigating the electronic properties of species in aqueous environments. berkeley.edu
Computational Chemistry and Theoretical Studies on this compound
Computational chemistry offers a powerful complement to experimental techniques by providing a molecular-level understanding of the structure, properties, and dynamics of N,N-dibutylbutan-1-amine and its hydrate.
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding of N,N-dibutylbutan-1-amine
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. aps.org DFT calculations can provide valuable insights into the geometry, conformational energies, and electronic properties of N,N-dibutylbutan-1-amine. By modeling the molecule in the presence of water molecules, it is possible to investigate the structure and stability of this compound.
DFT calculations can be used to:
Optimize the geometry of different conformers of N,N-dibutylbutan-1-amine and its hydrate to determine their relative energies and populations.
Calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes and to confirm the presence of hydrogen bonding.
Determine electronic properties such as the distribution of electron density, molecular orbital energies, and the electrostatic potential, which are crucial for understanding the reactivity and intermolecular interactions of the molecule.
Simulate NMR chemical shifts, which can aid in the interpretation of experimental NMR spectra.
For example, DFT calculations have been used to investigate intermolecular interactions in mixtures of ionic liquids and solvents by analyzing changes in vibrational frequencies. researchgate.net A similar approach could be used to study the hydrogen bonding between N,N-dibutylbutan-1-amine and water.
Table 2: Calculated Properties of N,N-dibutylbutan-1-amine from PubChem
| Property | Value |
| Molecular Weight | 185.35 g/mol |
| XLogP3 | 4.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 9 |
Source: PubChem CID 7622 nih.gov
Molecular Dynamics Simulations of N,N-dibutylbutan-1-amine in Aqueous Environments
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. acs.orgmdpi.com MD simulations of N,N-dibutylbutan-1-amine in an aqueous environment can provide a detailed picture of the structure and dynamics of the hydrated complex and the surrounding water molecules.
Key insights that can be gained from MD simulations include:
Hydration Structure: The radial distribution functions (RDFs) between the amine's nitrogen atom and water molecules can reveal the structure of the hydration shell around the amine. RDFs between different parts of the amine and water can also provide information about hydrophobic hydration around the butyl chains.
Hydrogen Bonding Dynamics: MD simulations can be used to calculate the average number of hydrogen bonds between the amine and water, as well as the lifetime of these hydrogen bonds. This provides a dynamic view of the intermolecular interactions.
Conformational Dynamics: The simulations can track the conformational changes of the N,N-dibutylbutan-1-amine molecule over time, allowing for the study of the flexibility of the butyl chains and the influence of the aqueous environment on the conformational landscape.
Transport Properties: MD simulations can be used to calculate transport properties such as the diffusion coefficient of the amine in water.
Studies on the dynamics of water in conjugated microporous polymers have utilized neutron spectroscopy and MD simulations to understand mass transfer. nih.gov Similarly, MD simulations have been used to study water permeation across membranes. nih.gov These approaches could be adapted to investigate the behavior of N,N-dibutylbutan-1-amine at interfaces and in bulk aqueous solution.
Prediction of Spectroscopic Properties through Computational Methods for this compound
The computational prediction of spectroscopic properties for this compound provides valuable insights into its structural and dynamic characteristics, especially in the absence of extensive experimental data. By employing computational chemistry methods, it is possible to estimate various spectroscopic data, including infrared (IR) and mass spectra, which can aid in the identification and characterization of this compound in various environments.
N,N-dibutylbutan-1-amine, also known as tributylamine, is a tertiary amine with the chemical formula C₁₂H₂₇N. nist.govnih.govwikipedia.orgnist.gov Its hydrate form implies the association of water molecules with the amine, likely through hydrogen bonding. Computational models can elucidate the nature of these interactions and their effect on the spectroscopic signatures of the molecule.
Infrared (IR) Spectroscopy Prediction:
Computational methods, such as Density Functional Theory (DFT), can be used to predict the IR spectrum of N,N-dibutylbutan-1-amine and its hydrate. The predicted spectrum for the parent amine would show characteristic peaks for C-H stretching vibrations of the butyl groups, typically in the 2800-3000 cm⁻¹ region. Additional peaks corresponding to C-N stretching and various bending vibrations would also be present.
For the hydrate, the most significant predicted change in the IR spectrum would be the appearance of broad absorption bands in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching vibrations of the associated water molecules. The precise position and shape of these bands would depend on the strength and geometry of the hydrogen bonds formed between the water molecules and the nitrogen atom of the amine. The formation of the hydrate may also induce shifts in the vibrational frequencies of the amine's own bonds, particularly the C-N stretching and adjacent C-H bending modes, due to the electronic effects of hydrogen bonding.
Table 1: Predicted and Experimental Spectroscopic Data for N,N-dibutylbutan-1-amine
| Spectroscopic Data | Predicted Features (Computational) | Experimental Data (NIST WebBook) nist.govnist.govnist.gov |
| Mass Spectrum (m/z) | Base Peak: [M-C₄H₉]⁺; Other significant fragments from loss of alkyl chains. | Major peaks at 142, 114, 86, 57, 44, 41. |
| IR Spectrum (cm⁻¹) | C-H stretching: ~2870-2960; C-N stretching: ~1090-1230. | Available as a digitized spectrum. |
Note: The predicted values are based on general principles of mass spectrometry and IR spectroscopy for tertiary amines. The experimental data is sourced from the NIST Chemistry WebBook. nist.govnist.govnist.gov
Mass Spectrometry Prediction:
The mass spectrum of N,N-dibutylbutan-1-amine can also be predicted computationally. Under electron ionization, the molecule is expected to undergo fragmentation. The molecular ion peak [C₁₂H₂₇N]⁺ at m/z 185 would be observed. nih.gov The most prominent fragmentation pathway would likely involve the alpha-cleavage, leading to the loss of a butyl radical (•C₄H₉) and the formation of a stable iminium ion [CH₃(CH₂)₃N(CH₂)₂CH₂]⁺ at m/z 142. This is often the base peak in the mass spectra of such amines. Further fragmentation could lead to smaller amine fragments.
For the hydrate, the mass spectrum would likely not show the intact hydrate complex, as the weakly bound water molecules would be readily lost during the ionization process. The resulting spectrum would be indistinguishable from that of the anhydrous amine.
Reaction Pathway and Transition State Modeling for N,N-dibutylbutan-1-amine Transformations
Computational modeling of reaction pathways and transition states provides a molecular-level understanding of the transformations that N,N-dibutylbutan-1-amine can undergo, particularly in aqueous environments relevant to its hydrate form. These studies are crucial for predicting reactivity, stability, and potential degradation mechanisms.
One important transformation for tertiary amines like N,N-dibutylbutan-1-amine is their reaction with nitrosating agents in aqueous solution, which can lead to the formation of N-nitrosamines. usp.org While tertiary amines are generally less prone to nitrosation than secondary amines due to the requirement of a dealkylative step, this pathway can still be significant under certain conditions. usp.org
Kinetic modeling, often supported by computational chemistry, can elucidate the mechanism of such reactions. For the nitrosation of tributylamine, the proposed mechanism involves the initial formation of a nitrosammonium ion, which then undergoes dealkylation. usp.org Computational studies can map the potential energy surface of this reaction, identifying the structures of transition states and intermediates, and calculating the activation energies for each step. This allows for the prediction of reaction rates under various conditions of pH and reactant concentrations. usp.org
Table 2: Key Parameters in the Reaction Modeling of Tributylamine
| Reaction Parameter | Significance in Modeling |
| Activation Energy (Ea) | Determines the temperature dependence of the reaction rate. |
| Transition State Geometry | Provides insight into the molecular mechanism of the reaction. |
| Solvent Effects | Crucial for accurately modeling reactions in aqueous solution. |
| pH Dependence | Affects the speciation of reactants and catalysts. |
Research has shown a significantly lower rate of N-nitrosodibutylamine formation from tributylamine compared to the nitrosation of di-n-butylamine, highlighting the influence of the amine structure on reactivity. usp.org
Furthermore, computational models can be employed to study the oxidation and degradation pathways of N,N-dibutylbutan-1-amine in the presence of radicals or other oxidizing agents. These models can predict the most likely sites of attack on the molecule and the subsequent reaction steps, which is important for understanding its environmental fate and persistence.
Theoretical Models for Hydrate Phase Behavior and Inhibition in N,N-dibutylbutan-1-amine Systems (e.g., COSMO-RS, van der Waals/Platteeuw)
Understanding the phase behavior of N,N-dibutylbutan-1-amine hydrates and the mechanisms of their inhibition is critical for various industrial applications, such as in the oil and gas industry where hydrate formation can cause blockages in pipelines. pcbiochemres.com Theoretical models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the van der Waals/Platteeuw (vdW-P) theory are powerful tools for these investigations.
COSMO-RS (Conductor-like Screening Model for Real Solvents):
COSMO-RS is a quantum chemistry-based method that can predict the thermodynamic properties of fluid mixtures at a molecular level. youtube.comnih.govresearchgate.netnih.gov It is particularly useful for screening potential hydrate inhibitors and understanding the interactions between the amine, water, and guest molecules (like methane (B114726) or carbon dioxide) that form the hydrate structure.
By calculating the chemical potential of each component in the different phases (liquid, gas, hydrate), COSMO-RS can predict the phase equilibrium and thus the conditions of hydrate formation. For the N,N-dibutylbutan-1-amine system, COSMO-RS can be used to:
Predict the solubility of the amine in water: This is a crucial parameter as the amine's concentration in the aqueous phase directly influences its effectiveness as a potential hydrate inhibitor.
Analyze intermolecular interactions: COSMO-RS can quantify the hydrogen bonding, van der Waals, and electrostatic interactions between tributylamine and water molecules. researchgate.net This helps in understanding how the amine disrupts the water-water hydrogen bonding network necessary for hydrate formation.
Screen for synergistic effects: The model can be used to study mixtures of tributylamine with other known hydrate inhibitors to identify potential synergistic effects. nih.gov
van der Waals/Platteeuw (vdW-P) Theory:
The vdW-P theory is a statistical thermodynamic model specifically developed to describe the formation and stability of clathrate hydrates. pcbiochemres.comresearchgate.netresearchgate.net It treats the hydrate as a solid solution where guest molecules are encaged within cavities formed by a hydrogen-bonded network of host water molecules.
The core of the vdW-P model is the calculation of the chemical potential of water in the empty hydrate lattice and the Langmuir-type adsorption of guest molecules into the hydrate cavities. The presence of a hydrate inhibitor like N,N-dibutylbutan-1-amine is incorporated into the model by considering its effect on the activity of water in the liquid phase. The amine, by interacting with water molecules, reduces their chemical potential, thereby shifting the hydrate formation conditions to lower temperatures and higher pressures.
Table 3: Application of Theoretical Models to this compound Systems
| Theoretical Model | Application to Hydrate Systems | Key Outputs |
| COSMO-RS | Prediction of thermodynamic properties and phase equilibria. nih.gov | Chemical potentials, activity coefficients, solubility, interaction energies. nih.gov |
| van der Waals/Platteeuw | Modeling of clathrate hydrate stability and formation conditions. pcbiochemres.comresearchgate.net | Hydrate phase diagrams, inhibitor effectiveness. |
While the direct application of these models to N,N-dibutylbutan-1-amine as a hydrate inhibitor is not extensively documented in publicly available literature, the principles of these theories are well-established for other amine-based inhibitors. Computational studies using these models would be invaluable for assessing the potential of tributylamine in hydrate management strategies.
Chemical Reactivity and Mechanistic Studies of N,n Dibutylbutan 1 Amine
Acid-Base Properties and Basicity of N,N-dibutylbutan-1-amine in Hydrated Systems
The basicity of an amine is a fundamental property that governs its reactivity in numerous chemical transformations. It is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. manavchem.com In aqueous environments, the interaction of the amine with water molecules, a phenomenon known as hydration, plays a crucial role in modulating its basicity. youtube.com
pKa Determination Studies of N,N-dibutylbutan-1-amine
The basicity of an amine can be quantified by the pKa of its conjugate acid. libretexts.org A higher pKa value for the corresponding ammonium (B1175870) ion (R₃NH⁺) indicates a stronger base. The pKa of tributylammonium (B8510715) ion, the conjugate acid of N,N-dibutylbutan-1-amine, has been reported to be 10.89. nih.gov This value signifies that N,N-dibutylbutan-1-amine is a moderately strong base.
| Compound | pKa of Conjugate Acid | Reference |
| N,N-dibutylbutan-1-amine | 10.89 | nih.gov |
| n-Butylamine | 10.78 | wikipedia.org |
This interactive table allows for the comparison of the basicity of N,N-dibutylbutan-1-amine with a primary amine.
Effect of Hydration on N,N-dibutylbutan-1-amine Basicity
In aqueous solutions, the basicity of amines is influenced by a combination of inductive effects, steric factors, and solvation effects (hydration). youtube.comscribd.com Alkyl groups are electron-donating and increase the electron density on the nitrogen atom, thereby increasing basicity. fiveable.meorganicchemistrytutor.com However, the bulky butyl groups in N,N-dibutylbutan-1-amine create steric hindrance, which can impede the approach of a proton and also affect the solvation of the resulting ammonium cation. scribd.compsu.edu
Hydration stabilizes the ammonium cation formed upon protonation through hydrogen bonding between the acidic protons of the cation and water molecules. youtube.com Primary and secondary amines, with more N-H bonds in their conjugate acids, are generally better stabilized by hydration than tertiary amines. youtube.com In the case of N,N-dibutylbutan-1-amine, the single proton on the nitrogen of its conjugate acid, combined with the steric shielding by the three butyl groups, limits the extent of stabilizing hydration. scribd.compsu.edu This reduced hydration effect can lead to a lower basicity in aqueous solution compared to what would be expected based on inductive effects alone. scribd.com
Nucleophilic Reactivity of N,N-dibutylbutan-1-amine
The lone pair of electrons on the nitrogen atom not only accounts for the basicity of N,N-dibutylbutan-1-amine but also makes it a potent nucleophile. This nucleophilic character allows it to participate in a variety of important organic reactions.
Reactions of N,N-dibutylbutan-1-amine with Carbonyl Compounds (e.g., Imine Formation, Hydrolysis)
Tertiary amines like N,N-dibutylbutan-1-amine cannot form stable imines upon reaction with aldehydes and ketones because they lack the necessary protons on the nitrogen to be eliminated as water. mnstate.eduyoutube.com The initial nucleophilic attack on the carbonyl carbon can occur, but the resulting tetrahedral intermediate cannot proceed to form a C=N double bond.
However, the reverse reaction, the hydrolysis of imines, is a fundamental process. byjus.commasterorganicchemistry.com Imines can be hydrolyzed back to the corresponding aldehyde or ketone and a primary or secondary amine in the presence of water, often catalyzed by acid. byjus.commasterorganicchemistry.comchemistrysteps.com The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water. chemistrysteps.com
While N,N-dibutylbutan-1-amine does not directly form imines, it can act as a base to catalyze imine formation from primary or secondary amines and carbonyl compounds by deprotonating the intermediate ammonium ion. libretexts.orglibretexts.org
Acylation and Alkylation Reactions Involving N,N-dibutylbutan-1-amine
As a nucleophile, N,N-dibutylbutan-1-amine readily undergoes acylation and alkylation reactions.
Acylation: N,N-dibutylbutan-1-amine can react with acylating agents such as acid chlorides and anhydrides. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acylating agent. libretexts.org This reaction is often used to synthesize amides from primary and secondary amines, but with a tertiary amine like tributylamine (B1682462), a stable amide is not formed. Instead, an unstable acylammonium salt is generated, which can be a reactive intermediate.
Alkylation: N,N-dibutylbutan-1-amine can be alkylated by alkyl halides. youtube.comyoutube.com This is a classic Sₙ2 reaction where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. youtube.com This reaction leads to the formation of a quaternary ammonium salt. youtube.com For example, the reaction of tributylamine with 1-bromobutane (B133212) yields tetrabutylammonium (B224687) bromide. wikipedia.org Quaternary ammonium salts have various applications, including as phase transfer catalysts. atamanchemicals.com
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| N,N-dibutylbutan-1-amine | 1-Bromobutane | Tetrabutylammonium bromide | Alkylation | wikipedia.org |
| N,N-dibutylbutan-1-amine | Acyl chloride | Acylammonium salt (intermediate) | Acylation | libretexts.org |
This interactive table summarizes key acylation and alkylation reactions.
Role of N,N-dibutylbutan-1-amine in Organic Transformations
Owing to its basic and nucleophilic properties, N,N-dibutylbutan-1-amine serves as a versatile reagent and catalyst in a wide array of organic transformations. atamanchemicals.comchemimpex.com
It is frequently employed as a proton acceptor (base) in reactions that generate acidic byproducts, such as in esterifications and amidations. wikipedia.orgatamanchemicals.com Its use as a non-nucleophilic base is advantageous in many cases, although its nucleophilicity can lead to side reactions like alkylation.
As a catalyst, N,N-dibutylbutan-1-amine is utilized in polymerization reactions, including the formation of polyurethanes. wikipedia.orgatamanchemicals.com It can also act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, thereby accelerating reaction rates. atamanchemicals.comchemimpex.com For instance, it can be used to produce quaternary ammonium compounds which are themselves effective phase transfer catalysts. atamanchemicals.comnih.gov
Furthermore, tributylamine has been investigated as a catalyst in reactions such as the synthesis of urethanes from phenyl isocyanate and 1-butanethiol, where its catalytic efficiency is influenced by the solvent's dielectric constant. cdnsciencepub.com
Catalytic Roles (e.g., Organocatalysis, Phase Transfer Catalysis)
The nucleophilic and basic nature of N,N-dibutylbutan-1-amine enables its participation in a variety of catalytic cycles. It is particularly effective as a catalyst in polymerization reactions and as a phase transfer catalyst.
As an organocatalyst, N,N-dibutylbutan-1-amine has been investigated for its ability to promote the ring-opening polymerization of cyclic esters. For instance, it has been shown to catalyze the polymerization of L-lactide to produce polylactide (PLA), a biodegradable polyester. The catalytic activity of tributylamine in this context is attributed to its ability to activate the monomer.
N,N-dibutylbutan-1-amine also functions as a phase transfer catalyst (PTC). In this capacity, it facilitates the transfer of a reactant from one phase to another where the reaction occurs. For example, it can be employed in the synthesis of polycarbonates by promoting the reaction between a diol in an organic phase and phosgene (B1210022) in an aqueous or gaseous phase. The amine's lipophilic butyl groups enhance its solubility in the organic phase, allowing it to transport anions across the phase boundary.
A detailed study on the use of tributylamine as a catalyst for the reaction of carbon dioxide with epoxides to form cyclic carbonates has demonstrated its effectiveness. This reaction is of significant industrial interest as it represents a method for carbon dioxide utilization. The catalytic system often involves a co-catalyst, such as a halide salt.
| Catalyst System | Substrate | Product | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Tributylamine/TBAB | Propylene oxide | Propylene carbonate | 120 | 2.0 | 98 | |
| Tributylamine | L-lactide | Polylactide | 130 | - | High |
TBAB: Tetrabutylammonium bromide
Ligand Applications in Metal-Mediated Transformations
The lone pair of electrons on the nitrogen atom of N,N-dibutylbutan-1-amine allows it to act as a ligand, coordinating to metal centers and influencing the outcome of metal-catalyzed reactions. The steric bulk of the three butyl groups can play a crucial role in determining the coordination geometry and the reactivity of the resulting metal complex.
Tributylamine has been utilized as a ligand in palladium-catalyzed cross-coupling reactions. In these reactions, the amine can serve multiple roles, including as a base to neutralize the acid generated during the catalytic cycle and as a ligand to stabilize the active palladium species. For example, in the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, tributylamine can be used as the base.
Furthermore, tributylamine can form well-defined coordination complexes with various transition metals. These complexes have been studied for their structural properties and their potential as catalysts. For instance, complexes of tributylamine with copper have been investigated for their catalytic activity in oxidation reactions.
| Metal | Co-ligand/Substrate | Reaction Type | Product | Observations | Reference |
| Palladium | Aryl halide, Alkene | Heck Reaction | Substituted Alkene | Tributylamine acts as a base and potentially as a ligand. | |
| Copper | - | Oxidation | - | Formation of copper-tributylamine complexes studied. |
Kinetic and Thermodynamic Analysis of N,N-dibutylbutan-1-amine Reactions
Understanding the kinetics and thermodynamics of reactions involving N,N-dibutylbutan-1-amine is essential for optimizing reaction conditions and elucidating reaction mechanisms. Such studies provide valuable data on reaction rates, activation energies, and the influence of various parameters on the reaction outcome.
Kinetic studies on the polymerization of L-lactide catalyzed by tributylamine have revealed that the reaction rate is dependent on the concentrations of both the monomer and the catalyst. The proposed mechanism involves the activation of the lactide monomer by the amine, followed by nucleophilic attack of the growing polymer chain.
In the context of its role as a catalyst for the formation of cyclic carbonates from carbon dioxide and epoxides, kinetic investigations have been performed to understand the reaction pathway. These studies often involve monitoring the reaction progress over time under different conditions of temperature, pressure, and catalyst loading. The data obtained can be used to derive a rate law and calculate the activation energy for the reaction.
| Reaction | Kinetic Parameter | Value | Conditions | Reference |
| L-lactide polymerization | Rate dependence | First order in monomer and catalyst | 130 °C | |
| Propylene oxide + CO2 | Activation Energy (Ea) | ~70-80 kJ/mol | 100-140 °C, 2.0 MPa |
Thermodynamic parameters for reactions involving N,N-dibutylbutan-1-amine are less commonly reported in the literature but are crucial for understanding the feasibility and equilibrium position of a reaction. For the cycloaddition of carbon dioxide to epoxides, the reaction is generally exothermic, favoring the formation of the cyclic carbonate at lower temperatures. However, kinetic barriers often necessitate the use of higher temperatures to achieve a reasonable reaction rate.
Applications in Advanced Chemical Processes
Catalytic Applications of N,N-dibutylbutan-1-amine
Tributylamine (B1682462) is widely utilized as a catalyst in numerous organic reactions, primarily leveraging its basicity and sterically hindered structure.
N,N-dibutylbutan-1-amine functions effectively as a non-nucleophilic base and a proton acceptor, or acid scavenger, in a variety of chemical processes. atamanchemicals.comsanjaychemindia.comunivarsolutions.com Its three butyl groups create significant steric hindrance around the nitrogen atom, which prevents it from readily participating in nucleophilic substitution reactions. This characteristic allows it to deprotonate acidic compounds without interfering with other parts of the reaction. It is frequently employed to neutralize acids generated during a reaction, driving the equilibrium towards the product side. nih.gov This amine is used as a strong base anion exchanger and an acid acceptor in many applications. chemicalbook.comsanjaychemindia.com
In the field of polymer chemistry, N,N-dibutylbutan-1-amine serves as an effective catalyst, particularly in polymerization reactions. chemicalbook.comsanjaychemindia.comwikipedia.org It is notably used in the synthesis of polyurethanes, where it catalyzes the reaction between isocyanates and polyols. atamanchemicals.comwikipedia.org Its role extends to isoprene (B109036) polymerization as well. atamanchemicals.comchemicalbook.com Furthermore, it can function as a chain extender in urethane (B1682113) coatings and serves as an intermediate for manufacturing polymerization initiators. manavchem.com The compound is also a precursor for producing quaternary ammonium (B1175870) compounds which act as phase transfer catalysts in polymerization. atamanchemicals.comsanjaychemindia.com
Table 1: Polymerization Applications of N,N-dibutylbutan-1-amine
| Application Area | Specific Role of N,N-dibutylbutan-1-amine |
|---|---|
| Polyurethane Synthesis | Catalyst |
| Isoprene Polymerization | Catalyst |
| Urethane Coatings | Chain Extender |
This table summarizes the key roles of N,N-dibutylbutan-1-amine in various polymerization processes based on available research findings.
The hydroboration-oxidation reaction is a fundamental process for converting alkenes and alkynes into alcohols and carbonyl compounds, respectively, with anti-Markovnikov regioselectivity. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com While direct catalytic use of N,N-dibutylbutan-1-amine in the hydroboration of imines and nitriles is not extensively documented, its derivatives have shown utility in related catalytic systems. For instance, borane (B79455) tributylamine (BTB), a complex of borane and tributylamine, has been employed as a potent reducing agent in the synthesis of nickel (Ni) nanoparticles. taylorandfrancis.com These nanoparticles, in turn, have demonstrated catalytic activity for hydrogen release from the hydrolysis of ammonia (B1221849) borane, highlighting an indirect role of tributylamine-derived compounds in catalytic reduction processes. taylorandfrancis.com The hydroboration of aldehydes and ketones can be achieved using simple catalysts like potassium carbonate, avoiding the need for complex metal catalysts. acs.org
Solvent Properties of N,N-dibutylbutan-1-amine in Chemical Synthesis
N,N-dibutylbutan-1-amine is a pale-yellow liquid with a characteristic amine-like odor that is utilized as a solvent in organic synthesis. atamanchemicals.comchemicalbook.com It is slightly soluble in water but is miscible with most common organic solvents such as alcohol and ether. atamanchemicals.comsanjaychemindia.comunivarsolutions.com Its hydrophobic nature and solvent capabilities make it useful in various chemical reactions, where it can enhance the solubility of reactants and consequently improve reaction yields. chemimpex.com It is sometimes used in combination with other organic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) to achieve specific reaction conditions. taylorandfrancis.com
Table 2: Physical and Solvent Properties of N,N-dibutylbutan-1-amine
| Property | Value |
|---|---|
| Appearance | Colorless to pale-yellow liquid atamanchemicals.comsanjaychemindia.com |
| Odor | Amine-like atamanchemicals.com |
| Molar Mass | 185.355 g·mol⁻¹ wikipedia.org |
| Density | 0.78 g/cm³ wikipedia.org |
| Boiling Point | 214 °C wikipedia.org |
| Melting Point | -70 °C wikipedia.org |
| Solubility in Water | 50 mg/L (20 °C) wikipedia.org |
This table presents key physical and solvent properties of N,N-dibutylbutan-1-amine, relevant to its application in chemical synthesis.
N,N-dibutylbutan-1-amine in Separation Science and Extraction Processes (e.g., CO2 Capture)
In separation science, tertiary amines like N,N-dibutylbutan-1-amine are employed as extractants. It has been used as an extractant in the mineralization of carbon dioxide (CO₂), where it was found to effectively convert Ca²⁺ ions to carbonate. taylorandfrancis.com Amine-based systems are a cornerstone of industrial CO₂ capture technologies, typically involving the reversible reaction of the amine with CO₂. nih.govresearchgate.netyoutube.com While primary and secondary amines like monoethanolamine (MEA) and diethanolamine (B148213) (DEA) are common, tertiary amines also play a role. wvu.edugoogle.com
Furthermore, N,N-dibutylbutan-1-amine is utilized in liquid-liquid extraction processes for separating organic acids from aqueous solutions. For example, it has been studied for the reactive separation of malic acid. taylorandfrancis.com High molecular weight tertiary amines are also effective in hydrometallurgical processes for the extraction and recovery of metal ions, such as Cobalt(II), from acidic media. jcsp.org.pk The extraction of various metal ions, including nickel(II), is often achieved using systems containing amines. researchgate.net
Advanced Material Science Applications Involving N,N-dibutylbutan-1-amine (e.g., coatings, resins)
The application of N,N-dibutylbutan-1-amine extends into advanced material science, where it serves as a crucial intermediate and additive. It is a key component in the manufacture of corrosion inhibitors, particularly for use in hydraulic fluids. atamanchemicals.comchemicalbook.comsanjaychemindia.comchemimpex.com It is also an ingredient in the formulation of dental cements. atamanchemicals.comchemicalbook.com
In the realm of polymers and coatings, it acts as a chain extender for urethane coatings and is an intermediate in the production of surfactants, lubricant additives, and vulcanization accelerators for rubber. sanjaychemindia.commanavchem.comchemimpex.com Its role as an intermediate for resins is also noted. researchgate.net Additionally, it finds use in the preparation of photographic chemicals. sanjaychemindia.commanavchem.com The synthesis of biodegradable polyurethanes for applications such as hemostatic dressings for wound healing represents a sophisticated use of polyurethane chemistry where amine catalysts are essential. nih.govnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| N,N-dibutylbutan-1-amine | Tributylamine, TBA |
| Water | |
| Borane tributylamine | BTB |
| Nickel | Ni |
| Ammonia borane | |
| Potassium carbonate | |
| Toluene | |
| Tetrahydrofuran | THF |
| Carbon dioxide | CO₂ |
| Calcium ion | Ca²⁺ |
| Monoethanolamine | MEA |
| Diethanolamine | DEA |
| Malic acid | |
| Cobalt(II) | Co(II) |
| Isoprene | |
| Polyurethane | PU |
| Isocyanate |
Environmental and Green Chemistry Considerations
Sustainable Synthetic Approaches for N,N-dibutylbutan-1-amine
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources in chemical production. rsc.orgmdpi.com For the synthesis of tertiary amines like N,N-dibutylbutan-1-amine, several strategies align with these principles. Traditional methods for synthesizing tertiary amines often involve reacting a secondary amine with an acid chloride, followed by reduction with a reagent like lithium aluminum hydride, or by forming an enamine from a secondary amine and a ketone, which is then reduced. youtube.comyoutube.com Green chemistry seeks to improve upon these routes.
One of the core tenets of green chemistry is the replacement of toxic and hazardous solvents with more environmentally benign alternatives such as water, ionic liquids, or bio-based solvents. rsc.org In some cases, developing solvent-free reaction protocols is the ideal approach, as it can reduce pollution, increase yield, and be more cost-effective. rsc.org
Catalysis is another key area for green synthesis. The development of highly efficient and recyclable catalysts can significantly reduce the environmental footprint of chemical processes. mdpi.com For the synthesis of n-butylamine, a precursor for tributylamine (B1682462), methods involving the catalytic amination of n-butanol over various metal catalysts have been developed, aiming for high conversion rates and yields under milder conditions. google.com
Table 1: Sustainable Synthetic Strategies for Amines
| Strategy | Description | Relevance to N,N-dibutylbutan-1-amine |
| Waste Valorization | Utilizing by-products from one industrial process as a raw material for another. | A patented method prepares tributylamine by decomposing the tetrabutylammonium (B224687) bromide crystallization mother liquor, turning a waste stream into a valuable product. google.com |
| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with less hazardous alternatives like water, Cyrene, or supercritical CO2. rsc.orgrsc.org | Applicable to general amine synthesis; reduces worker exposure and environmental pollution. rsc.org |
| Solvent-Free Synthesis | Conducting reactions without a solvent medium, which can reduce waste and simplify purification. | Ideal green chemistry approach that can be explored for amine synthesis to reduce pollution and costs. rsc.org |
| Advanced Catalysis | Using highly efficient and recyclable catalysts to improve atom economy, reduce energy requirements, and minimize hazardous waste. mdpi.com | Catalytic amination of n-butanol is a key step in producing the butyl- feedstock, with research focused on improving catalyst performance. google.com |
Environmental Degradation Pathways of N,N-dibutylbutan-1-amine
Understanding how N,N-dibutylbutan-1-amine behaves and breaks down in the environment is crucial for assessing its potential impact. Amines and their degradation products can be released into the atmosphere, water, and soil. ieaghg.orgnih.gov
Biodegradation: Studies on the biodegradability of amines show varied results depending on their structure. researchgate.net Tertiary amines, including N,N-dibutylbutan-1-amine, are generally reported to have low biodegradability. researchgate.netnih.gov In one screening study using an activated sludge inoculum, N,N-dibutylbutan-1-amine showed only slight bio-oxidation, with a 15-day theoretical biochemical oxygen demand (BOD) of approximately 5%. nih.gov This resistance to biodegradation suggests that the compound could persist in aquatic environments. In contrast, some related compounds like di-n-butylamine can degrade more readily under certain conditions. nih.gov
Oxidative Degradation: Oxidative processes are a significant pathway for the degradation of amines in the environment.
Atmospheric Degradation: In the atmosphere, vapor-phase N,N-dibutylbutan-1-amine is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov This is a common fate for many organic compounds in the air.
Biological Oxidation: It has been suggested that N,N-dibutylbutan-1-amine can be oxidized by a tertiary amine monooxygenase. chemicalbook.com These enzymes, found in the smooth endoplasmic reticulum, attack the amine group, leading to the formation of a corresponding aldehyde product. chemicalbook.com
Chemical Oxidation: During ozonation, a common water treatment process, tertiary amines react rapidly via an oxygen-transfer reaction to form N-oxides as the primary degradation product. rsc.org
Thermal Decomposition: When heated to decomposition, N,N-dibutylbutan-1-amine emits toxic fumes containing nitrogen oxides (NOx). chemicalbook.comchemicalbook.com
The degradation of amines can lead to a variety of secondary products, including nitrosamines, nitramines, aldehydes, and ammonia (B1221849), some of which may pose their own environmental or health risks. ieaghg.orgnih.gov
Table 2: Summary of Environmental Degradation Pathways for N,N-dibutylbutan-1-amine
| Pathway | Description | Key Products/Intermediates | Source |
| Biodegradation | Decomposition by microorganisms. | Low to negligible degradation observed in activated sludge tests. | researchgate.netnih.gov |
| Atmospheric Oxidation | Reaction with hydroxyl radicals in the atmosphere. | Expected to degrade the compound in its vapor phase. | nih.gov |
| Enzymatic Oxidation | Oxidation catalyzed by tertiary amine monooxygenases. | Corresponding aldehydes. | chemicalbook.com |
| Chemical Oxidation (Ozonation) | Reaction with ozone in water treatment systems. | N-oxide is the main product for tertiary amines. | rsc.org |
| Thermal Decomposition | Breakdown at high temperatures. | Toxic fumes of nitrogen oxides (NOx). | chemicalbook.comchemicalbook.com |
Lifecycle Assessment Methodologies for N,N-dibutylbutan-1-amine Production and Use
Lifecycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle, from raw material extraction to end-of-life. epa.govmdpi.com Applying LCA to N,N-dibutylbutan-1-amine production and use would provide a comprehensive view of its environmental footprint. The LCA framework is defined by ISO 14040 and consists of four main stages. mdpi.com
Goal and Scope Definition: This initial stage defines the purpose of the assessment, the functional unit (e.g., 1 kg of N,N-dibutylbutan-1-amine produced), and the system boundaries. mdpi.com A "cradle-to-gate" assessment would cover impacts from raw material extraction through the manufacturing process, while a "cradle-to-grave" assessment would also include the use phase and disposal or recycling. mdpi.comdtu.dk
Life Cycle Inventory (LCI): This stage involves compiling an inventory of all relevant inputs and outputs for the system. mdpi.com This includes raw materials (e.g., n-butanol, ammonia), energy inputs (electricity, heat), water usage, and emissions to air, water, and soil (e.g., CO2, NOx, chemical waste). dtu.dkmdpi.com Data for this stage is collected from process simulations, literature, and industrial operations. cetjournal.it
Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. mdpi.com This is done by classifying the inventory data into specific impact categories and using characterization factors to quantify the effects. For a chemical like N,N-dibutylbutan-1-amine, relevant impact categories would include:
Global Warming Potential (GWP): Assessing greenhouse gas emissions (e.g., CO2, N2O) from the production process. epa.govresearchgate.net
Acidification Potential: Evaluating emissions that contribute to acid rain, such as NOx. researchgate.net
Eutrophication Potential: Assessing the impact of nutrient releases (e.g., nitrogen compounds) on aquatic ecosystems. mdpi.com
Toxicity: Evaluating human and ecotoxicity potentials based on the release of the amine and its degradation products. epa.govnorsus.no
Abiotic Resource Depletion: Quantifying the consumption of non-renewable resources like fossil fuels. epa.gov
While specific LCA studies for N,N-dibutylbutan-1-amine are not widely published, the methodologies developed for other amine production processes, such as ammonia synthesis or amines for carbon capture, provide a robust framework for such an assessment. epa.govresearchgate.netnorsus.no These studies highlight that raw material production and energy consumption are often the dominant contributors to the environmental impact. mdpi.comcetjournal.it
Table 3: Stages of a Lifecycle Assessment (LCA) for N,N-dibutylbutan-1-amine
| Stage | Objective | Key Considerations for N,N-dibutylbutan-1-amine |
| 1. Goal and Scope Definition | Define the purpose, functional unit, and system boundaries of the study. | Functional Unit: 1 kg of N,N-dibutylbutan-1-amine. System Boundary: Cradle-to-gate (from raw materials to factory output). mdpi.com |
| 2. Life Cycle Inventory (LCI) | Quantify all inputs (energy, raw materials) and outputs (emissions, waste). | Raw materials (n-butanol, ammonia), energy for reaction and purification, emissions (CO2, NOx, VOCs), and waste streams. mdpi.com |
| 3. Life Cycle Impact Assessment (LCIA) | Evaluate the potential environmental impacts based on the inventory data. | Impact categories include Global Warming Potential, Acidification, Ecotoxicity, and Fossil Resource Depletion. epa.govmdpi.comresearchgate.net |
| 4. Interpretation | Analyze results, identify environmental hotspots, and make recommendations. | Identifying which life cycle stage (e.g., raw material synthesis, purification) has the highest impact to guide sustainability improvements. cetjournal.it |
Future Research Directions and Emerging Technologies
Exploration of Novel Catalytic Applications for N,N-dibutylbutan-1-amine and its Derivatives
N,N-dibutylbutan-1-amine is currently utilized as a proton scavenger and catalyst in various organic syntheses and polymerization reactions. atamanchemicals.comwikipedia.org Future research is poised to expand upon these applications, venturing into more complex and specialized catalytic systems.
Detailed Research Findings:
Researchers are investigating the development of novel derivatives of N,N-dibutylbutan-1-amine to create more efficient and selective catalysts. For instance, the synthesis of aminosilane (B1250345) absorbents, such as dibutyl-trimethylsilanylmethyl-amine, derived from di-n-butylamine, has shown significant potential for capturing sulfur dioxide (SO2) with the advantage of phase change behavior, which can lead to lower energy consumption in industrial processes. researchgate.net Another area of exploration is the use of tributylamine (B1682462) in the synthesis of quaternary ammonium (B1175870) compounds like tetrabutylammonium (B224687) bromide (TBAB). wikipedia.org TBAB is a versatile phase transfer catalyst and is also being studied for its role as a thermodynamic promoter in the formation of semi-clathrate hydrates, which can significantly lower the pressure and temperature requirements for gas hydrate (B1144303) formation. wikipedia.org
The development of hindered amines, such as di-t-butylamine, and their derivatives also provides insights into creating non-nucleophilic bases that can be employed in sensitive chemical transformations where traditional bases might lead to unwanted side reactions. rsc.org
Interactive Data Table: Catalytic Applications of N,N-dibutylbutan-1-amine and Related Amines
| Catalyst/Derivative | Application Area | Function | Potential Advantage | Reference |
| N,N-dibutylbutan-1-amine | Organic Synthesis, Polymerization | Proton Acceptor, Catalyst | Well-established, versatile base | atamanchemicals.comwikipedia.org |
| Dibutyl-trimethylsilanylmethyl-amine | SO2 Capture | Phase-change absorbent | Reduced energy consumption | researchgate.net |
| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalysis, Gas Hydrate Formation | Phase Transfer Catalyst, Thermodynamic Promoter | Enhanced reaction rates, lower energy for hydrate formation | wikipedia.org |
| Di-t-butylamine | Specialized Organic Synthesis | Non-nucleophilic base | High selectivity, inert to certain reagents | rsc.org |
Integration of Machine Learning and Artificial Intelligence in N,N-dibutylbutan-1-amine Research
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds, and N,N-dibutylbutan-1-amine is no exception. These computational tools can accelerate the discovery of new properties and applications by analyzing vast datasets and predicting molecular behavior.
Detailed Research Findings:
Recent studies have demonstrated the power of ML models in predicting the properties of tertiary amines, particularly in the context of CO2 capture. acs.orgresearchgate.net For example, artificial neural network (ANN) and XGBoost models have been successfully developed to predict the CO2 equilibrium solubility in various tertiary amines with high accuracy. acs.orgresearchgate.net These models are trained on experimental data, including parameters like temperature, CO2 partial pressure, and amine concentration. cnr.it
Furthermore, ML regression models are being developed to predict the oxidative degradation rates of amines based on their chemical structures. nih.govacs.org By identifying the structural features that influence stability, such as alkyl chain length and steric hindrance, researchers can design more robust amine-based systems for industrial applications. nih.gov These predictive models can significantly reduce the time and cost associated with experimental screening of new amine derivatives.
Interactive Data Table: Machine Learning Models in Amine Research
| Model Type | Application | Predicted Property | Key Finding | Reference |
| Artificial Neural Network (ANN) | CO2 Capture | CO2 Equilibrium Solubility | Can predict solubility with acceptable accuracy. | acs.orgresearchgate.net |
| XGBoost | CO2 Capture | CO2 Equilibrium Solubility | Exhibited better prediction of CO2 solubility for some amines compared to ANN models. | acs.orgresearchgate.net |
| CatBoost Regression | Amine Degradation | Oxidative Degradation Rate | Can predict degradation rates based on chemical structure. | nih.gov |
Multiscale Modeling and Simulation of N,N-dibutylbutan-1-amine Systems
Multiscale modeling provides a powerful framework for understanding the behavior of chemical systems across different length and time scales, from the atomic level to macroscopic properties. cecam.org This approach is particularly valuable for complex systems like those involving N,N-dibutylbutan-1-amine and its hydrate.
Detailed Research Findings:
While specific multiscale modeling studies on N,N-dibutylbutan-1-amine;hydrate are not yet prevalent, the foundational methodologies are well-established. Multiscale simulations can be employed to investigate the thermodynamics and kinetics of hydrate formation, the interaction of the amine with water molecules, and the influence of the hydrate structure on its catalytic activity. For instance, molecular dynamics (MD) simulations, a key component of multiscale modeling, are extensively used in drug discovery to understand molecular interactions and predict the behavior of molecules. mdpi.com
The integration of quantum mechanics (QM) calculations with classical force fields allows for a more accurate description of chemical reactions and intermolecular forces. This approach can be used to study the catalytic mechanism of N,N-dibutylbutan-1-amine at a fundamental level and to design new catalysts with enhanced performance.
Discovery of New Materials and Processes Facilitated by this compound
The unique properties of this compound could lead to the development of novel materials and more efficient industrial processes. The ability of its derivatives to form clathrate hydrates is a particularly promising area of research.
Detailed Research Findings:
As mentioned earlier, tetrabutylammonium bromide (TBAB), a quaternary ammonium salt derived from tributylamine, is extensively studied for its role in forming semi-clathrate hydrates. wikipedia.org These hydrates can encapsulate guest molecules, such as methane (B114726), and are being investigated for applications in gas storage and transportation, as well as in separation processes. The formation of these hydrates at milder conditions of temperature and pressure compared to pure water hydrates could lead to significant energy savings.
The hygroscopic nature of tributylamine itself suggests that its hydrate could be used in applications requiring controlled water absorption or release. atamanchemicals.com Further research into the phase behavior and stability of this compound is crucial for unlocking its potential in these areas.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-dibutylbutan-1-amine hydrate in a laboratory setting?
- Methodology :
- Synthesis : Use a nucleophilic substitution reaction by refluxing butan-1-amine with dibutyl halide (e.g., dibutyl bromide) in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ fractional distillation under reduced pressure to isolate the amine, followed by recrystallization in a water-ethanol mixture to obtain the hydrate form. Confirm purity using GC-MS or NMR .
Q. How can researchers determine the hydration state and stability of N,N-dibutylbutan-1-amine hydrate?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure weight loss upon heating to quantify water content. A sharp mass loss at 100–120°C indicates hydrate decomposition .
- X-ray Diffraction (XRD) : Compare experimental diffraction patterns with simulated data for anhydrous and hydrated forms to confirm crystal structure .
- Stability Testing : Store samples at controlled humidity (e.g., 40–60% RH) and monitor hydration state via Karl Fischer titration over time .
Q. What analytical techniques are most effective for characterizing the purity of N,N-dibutylbutan-1-amine hydrate?
- Methodology :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–220 nm) to separate and quantify impurities. Validate with certified reference materials .
- Spectroscopy : Employ H/C NMR to confirm molecular structure and detect residual solvents. For example, the hydrate’s hydroxyl proton signal appears as a broad peak at δ 1.5–2.0 ppm .
- Elemental Analysis : Verify C, H, and N content against theoretical values (e.g., C: 67.8%, H: 12.5%, N: 7.2% for anhydrous form) .
Advanced Research Questions
Q. How should researchers address discrepancies in thermodynamic property measurements (e.g., enthalpy of formation) for N,N-dibutylbutan-1-amine hydrate across different studies?
- Methodology :
- Data Validation : Cross-reference experimental values (e.g., ΔfH°gas) with computational methods (e.g., DFT calculations using Gaussian software) and authoritative databases like NIST Chemistry WebBook .
- Error Analysis : Investigate inconsistencies in measurement conditions (e.g., humidity, calibration standards). For example, hydrate decomposition during calorimetry may skew results .
Q. What experimental design considerations are critical when studying the reactivity of N,N-dibutylbutan-1-amine hydrate under varying humidity conditions?
- Methodology :
- Controlled Environment : Use gloveboxes or humidity chambers to maintain specific RH levels (e.g., 30%, 60%, 90%). Monitor hydration state in real-time using in-situ FTIR .
- Kinetic Studies : Conduct reactions in sealed vessels with anhydrous or hydrated forms, and analyze products via LC-MS to assess humidity-dependent pathways .
Q. What strategies can be employed to mitigate the formation of nitrosamine derivatives during the storage or use of N,N-dibutylbutan-1-amine hydrate?
- Methodology :
- Inhibitors : Add ascorbic acid (1–2 wt%) to scavenge nitrosating agents (e.g., NO) .
- Storage : Store under nitrogen atmosphere in amber glass at 4°C to minimize light- and oxygen-induced degradation .
- Monitoring : Regularly test for nitrosamines using EPA Method 521 (GC-MS/MS with chemical ionization) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
